molecular formula C16H15NO B5035279 3-anilino-1-(4-methylphenyl)-2-propen-1-one

3-anilino-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B5035279
M. Wt: 237.30 g/mol
InChI Key: YZEYIBPDPOTVSC-VAWYXSNFSA-N
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Description

3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is commonly referred to as AMP and has been studied extensively due to its potential applications in scientific research. The compound has a unique structure that makes it an attractive candidate for various biological studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-anilino-1-(4-methylphenyl)-2-propen-1-one is based on its ability to inhibit enzymes by binding to their active sites. The compound has been shown to interact with the copper ions present in the active site of tyrosinase, thereby inhibiting its activity. This leads to a decrease in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-1-(4-methylphenyl)-2-propen-1-one has various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the development of anti-aging agents. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-anilino-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are various future directions for research on 3-anilino-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of skin whitening agents based on the compound's ability to inhibit tyrosinase. Another potential direction is the development of anti-aging agents based on the compound's antioxidant activity. Additionally, the compound's antimicrobial activity makes it a potential candidate for the development of antibacterial agents. Further studies are needed to explore these potential applications fully.
Conclusion:
In conclusion, 3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound with various potential applications in scientific research. The compound's unique structure and mechanism of action make it an attractive candidate for various studies, including its biochemical and physiological effects and future directions for research. Further studies are needed to fully explore the potential applications of this compound.

Synthesis Methods

The synthesis of 3-anilino-1-(4-methylphenyl)-2-propen-1-one can be achieved through different methods. One of the most common methods involves the reaction of aniline, 4-methylacetophenone, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.

Scientific Research Applications

3-anilino-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most promising applications is its ability to act as an inhibitor of various enzymes, including tyrosinase, which is involved in the production of melanin. This makes the compound a potential candidate for the development of skin whitening agents.

properties

IUPAC Name

(E)-3-anilino-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-7-9-14(10-8-13)16(18)11-12-17-15-5-3-2-4-6-15/h2-12,17H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEYIBPDPOTVSC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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